2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2,5-dimethylheptanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-N-[3-[4-(3-aminopropylamino)butylamino]propyl]-1,3-thiazole-4-carboxamide
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Overview
Description
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Preparation Methods
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Chemical Reactions Analysis
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Scientific Research Applications
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Mechanism of Action
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Comparison with Similar Compounds
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Conclusion
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Properties
Molecular Formula |
C50H81N19O9S2 |
---|---|
Molecular Weight |
1156.4 g/mol |
IUPAC Name |
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2,5-dimethylheptanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-N-[3-[4-(3-aminopropylamino)butylamino]propyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C50H81N19O9S2/c1-6-26(2)38(67-47(76)33(19-30-21-58-25-62-30)64-49(78)39-27(3)42(54)69-44(66-39)32(20-36(53)71)61-22-31(52)43(55)73)41(72)28(4)45(74)68-40(29(5)70)48(77)60-18-11-37-63-35(24-79-37)50-65-34(23-80-50)46(75)59-17-10-16-57-14-8-7-13-56-15-9-12-51/h21,23-26,28-29,31-33,38,40-41,56-57,61,70,72H,6-20,22,51-52H2,1-5H3,(H2,53,71)(H2,55,73)(H,58,62)(H,59,75)(H,60,77)(H,64,78)(H,67,76)(H,68,74)(H2,54,66,69) |
InChI Key |
AFEATFAHCYFJBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(C(C)C(=O)NC(C(C)O)C(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCCNCCCCNCCCN)O)NC(=O)C(CC3=CN=CN3)NC(=O)C4=C(C(=NC(=N4)C(CC(=O)N)NCC(C(=O)N)N)N)C |
Origin of Product |
United States |
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